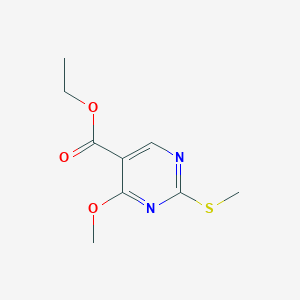

Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate

Overview

Description

Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate, also known as EMPC, is an organic compound with many potential applications in scientific research. It has a molecular weight of 212.27 g/mol and a chemical formula of C7H10N2O3S. EMPC has been studied in a variety of research areas, including its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization for Anti-inflammatory Applications

A study by Gondkar, Deshmukh, and Chaudhari (2013) discusses the synthesis and characterization of substituted 1,2,3,4 tetrahydropyrimidine derivatives, which exhibit in vitro anti-inflammatory activity. These derivatives possess a methylthio group that can be substituted with selected nucleophiles to yield compounds with potential anti-inflammatory effects. The compounds were evaluated using the inhibition of protein denaturation method, showing potent in-vitro anti-inflammatory activity, indicating the necessity for further investigation into the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Role in Omeprazole Synthesis and Pharmaceutical Impurities

Saini, Majee, Chakraborthy, and Salahuddin (2019) reviewed novel methods for the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. The study emphasizes the contribution of ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate derivatives in the synthesis process of omeprazole and highlights the significance of understanding the formation of pharmaceutical impurities in developing proton pump inhibitors (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Hybrid Catalysts for Pyrimidine Derivatives Synthesis

Parmar, Vala, and Patel (2023) provided insights into the synthesis of pyrimidine derivatives, including those related to this compound, using diversified hybrid catalysts. These catalysts offer innovative approaches for the development of pyrimidine-based compounds with medicinal and pharmaceutical applications, demonstrating the broad applicability of these derivatives in the synthesis of potential lead molecules (Parmar, Vala, & Patel, 2023).

Advancements in Fluorinated Pyrimidines for Cancer Treatment

Gmeiner (2020) explored the contributions of fluorine chemistry to the use of fluorinated pyrimidines in treating cancer. This study underscores the importance of derivatives such as this compound in the development of new cancer treatments, highlighting the role of these compounds in the synthesis of 5-Fluorouracil and its derivatives for enhanced cancer treatment strategies (Gmeiner, 2020).

properties

IUPAC Name |

ethyl 4-methoxy-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-4-14-8(12)6-5-10-9(15-3)11-7(6)13-2/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWWMJPISKFNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2539596.png)

![2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2539600.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)

![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)

![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)

![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)

![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2539613.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2539617.png)